An In-depth Technical Guide to Didecyl Dimethyl Ammonium Carbonate
An In-depth Technical Guide to Didecyl Dimethyl Ammonium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecyl dimethyl ammonium (B1175870) carbonate (DDACarbonate) is a quaternary ammonium compound (QAC) with the chemical formula [(C₁₀H₂₁)₂N(CH₃)₂]₂CO₃. It consists of two didecyldimethylammonium cations and a carbonate anion. This compound is part of a broader class of QACs that are widely utilized for their potent antimicrobial properties across various sectors, including healthcare, industrial applications, and material preservation.[1] For professionals in research and drug development, understanding the chemical structure, physicochemical properties, synthesis, and mechanism of action of DDACarbonate is crucial for harnessing its potential in novel formulations and applications.
This technical guide provides a comprehensive overview of didecyl dimethyl ammonium carbonate, with a focus on its chemical structure, properties, synthesis, and antimicrobial activity. It is important to note that while the active antimicrobial agent is the didecyldimethylammonium cation, much of the publicly available research has been conducted on its chloride salt, didecyl dimethyl ammonium chloride (DDAC). Therefore, in instances where specific data for the carbonate form is unavailable, data for the chloride form is presented as a comparable reference, a practice supported by regulatory bodies like the EPA.[2]
Chemical Structure and Physicochemical Properties
The chemical structure of didecyl dimethyl ammonium carbonate is characterized by a central nitrogen atom covalently bonded to two methyl groups and two long-chain decyl groups, forming the didecyldimethylammonium cation. The positive charge on the nitrogen is balanced by the carbonate anion (CO₃²⁻). The presence of the long alkyl chains imparts significant surface-active properties to the molecule.
A summary of the key physicochemical properties of didecyl dimethyl ammonium carbonate and the related bicarbonate form is presented in the table below.
| Property | Didecyl Dimethyl Ammonium Carbonate | Didecyl Dimethyl Ammonium Bicarbonate | Reference |
| IUPAC Name | bis(didecyl(dimethyl)azanium);carbonate | didecyl(dimethyl)azanium;hydrogen carbonate | [3][4] |
| CAS Number | 148788-55-0 | 148812-65-1 | [3][5][6] |
| Molecular Formula | C₄₅H₉₆N₂O₃ | C₂₃H₄₉NO₃ | [3][5] |
| Molecular Weight | 713.3 g/mol | 387.64 g/mol | [3][5] |
| Physical Description | Liquid | Liquid | [3][4] |
| Computed LogP | - | 6.23190 | [5] |
Synthesis of Didecyl Dimethyl Ammonium Carbonate
The synthesis of didecyl dimethyl ammonium carbonate can be achieved through two primary routes: a direct synthesis and an indirect synthesis.
Direct Synthesis
A notable direct synthesis method involves the in situ reaction of didecylmethylamine with a cyclic carbonate, such as propylene (B89431) carbonate, in the presence of methanol (B129727). In this process, methanol reacts with the cyclic carbonate to generate dimethyl carbonate, which then acts as the quaternizing agent for the didecylmethylamine, directly forming the didecyldimethylammonium cation with a methocarbonate anion. This can then be converted to the carbonate form. This method is advantageous as it avoids the handling of corrosive quaternary ammonium hydroxide (B78521) intermediates.[7]
Indirect Synthesis
The more common indirect synthesis route involves the conversion of the readily available didecyl dimethyl ammonium chloride (DDAC) to the carbonate form.[8] This is typically achieved through an ion exchange reaction. A general two-step protocol is outlined below:
Experimental Protocol: Indirect Synthesis from DDAC
Objective: To synthesize didecyl dimethyl ammonium carbonate from didecyl dimethyl ammonium chloride.
Materials:
-
Didecyl dimethyl ammonium chloride (DDAC) solution
-
A suitable metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)
-
Carbon dioxide gas
-
Isopropanol (B130326) (as a solvent to drive the reaction)
-
Deionized water
-
Reaction vessel with stirring capability
-
Gas dispersion tube
-
Filtration apparatus
Procedure:
Step 1: Formation of the Hydroxide Intermediate
-
Dissolve the DDAC starting material in a suitable solvent, such as isopropanol, in the reaction vessel. The use of isopropanol helps to drive the reaction to completion.[8]
-
Add a stoichiometric amount of the metal hydroxide solution to the DDAC solution with continuous stirring. This will result in the formation of the didecyl dimethyl ammonium hydroxide intermediate and the precipitation of the metal chloride salt (e.g., NaCl or KCl).
-
Allow the reaction to proceed for a sufficient time to ensure complete conversion.
-
Separate the precipitated metal chloride salt from the solution containing the quaternary ammonium hydroxide by filtration.
Step 2: Carbonation to Form the Carbonate Salt
-
Transfer the resulting solution of didecyl dimethyl ammonium hydroxide to a clean reaction vessel.
-
Bubble carbon dioxide gas through the solution using a gas dispersion tube with vigorous stirring. This acid-base neutralization reaction will form the didecyl dimethyl ammonium carbonate.[1]
-
Carefully control the stoichiometry of the carbon dioxide addition. An excess of carbon dioxide can lead to the formation of the bicarbonate salt.[1]
-
Monitor the reaction progress (e.g., by pH measurement) to determine the endpoint.
-
The final product is a solution of didecyl dimethyl ammonium carbonate.
Mechanism of Antimicrobial Action
The antimicrobial activity of didecyl dimethyl ammonium carbonate is attributed to the cationic didecyldimethylammonium moiety. The mechanism of action is primarily through the disruption of microbial cell membranes, a characteristic shared with other QACs.[1]
Signaling Pathway of Microbial Cell Membrane Disruption
Caption: Interaction of the didecyldimethylammonium cation with the microbial cell membrane leading to cell death.
The positively charged nitrogen atom of the didecyldimethylammonium cation electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins.[1] Following this initial binding, the two long, lipophilic decyl chains penetrate and embed into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to increased fluidity, the formation of pores, and a loss of structural integrity.[9] Consequently, essential intracellular components, including ions, ATP, and nucleic acids, leak out of the cell, ultimately resulting in cell lysis and death.[10]
Antimicrobial Efficacy
Didecyl dimethyl ammonium compounds exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[10] As previously mentioned, a significant portion of the available efficacy data is for didecyl dimethyl ammonium chloride (DDAC). The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for DDAC against various microorganisms.
| Microorganism | Type | MIC (ppm) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 0.4 - 1.8 | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Varies | [11] |
| Escherichia coli | Gram-negative Bacteria | Varies | [12] |
| Mold Fungi | Fungi | Effective | [12] |
| Enveloped Viruses | Virus | Effective | [13][14] |
| Non-enveloped Viruses | Virus | Less Effective | [15] |
Note: The efficacy of QACs can be influenced by factors such as pH, the presence of organic matter, and water hardness. It is crucial to evaluate their performance under conditions that reflect their intended application.
Experimental Protocols for Efficacy Testing
Standardized methods are essential for evaluating the antimicrobial efficacy of disinfectants like didecyl dimethyl ammonium carbonate. The AOAC Use-Dilution Test and European Norms (EN) such as EN 1276 are widely recognized protocols.
Experimental Protocol: General Bactericidal Efficacy Testing (Adapted from EN 1276)
Objective: To determine the bactericidal activity of a didecyl dimethyl ammonium carbonate formulation.
Materials:
-
Didecyl dimethyl ammonium carbonate test solution at various concentrations
-
Standard hard water for dilution
-
Interfering substance (e.g., bovine albumin solution to simulate "dirty" conditions)
-
Cultures of test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
-
Neutralizer solution to inactivate the disinfectant
-
Culture media (e.g., Tryptone Soy Agar)
-
Sterile test tubes, pipettes, and other laboratory glassware
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare the desired concentrations of the didecyl dimethyl ammonium carbonate solution in standard hard water.
-
Preparation of Bacterial Suspension: Culture the test bacteria to a standardized cell density (e.g., 1.5 - 5.0 x 10⁸ CFU/mL).
-
Test Procedure: a. To a test tube containing the interfering substance, add the bacterial suspension. b. Add the didecyl dimethyl ammonium carbonate test solution to the mixture of interfering substance and bacterial suspension. c. Start a timer for the specified contact time (e.g., 5 minutes) at a controlled temperature (e.g., 20°C).
-
Neutralization: At the end of the contact time, transfer an aliquot of the mixture to a tube containing a validated neutralizer solution to stop the antimicrobial action.
-
Enumeration of Survivors: Perform serial dilutions of the neutralized sample and plate onto agar (B569324) plates.
-
Incubation: Incubate the plates at the appropriate temperature and time (e.g., 37°C for 24-48 hours).
-
Calculation: Count the number of colonies on the plates and calculate the reduction in viable counts compared to a control sample without the disinfectant. A log reduction of ≥ 5 is typically required to pass the standard for disinfectants.[16]
Conclusion
Didecyl dimethyl ammonium carbonate is a potent antimicrobial agent with a well-established mechanism of action involving the disruption of microbial cell membranes. Its chemical structure, characterized by a cationic head and two long alkyl chains, underpins its surface activity and biocidal efficacy. While specific quantitative data for the carbonate form is not as abundant as for its chloride counterpart, the shared active cation allows for informed extrapolation of its properties and antimicrobial spectrum. For researchers and professionals in drug development, a thorough understanding of its synthesis, mechanism, and standardized testing methodologies is essential for its effective and reliable application in formulating new antimicrobial products. Further research focusing specifically on the carbonate and bicarbonate forms would be beneficial to fully elucidate any subtle differences in their physicochemical and biological properties.
References
- 1. Didecyl Dimethyl Ammonium Carbonate|713.3 g/mol [benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS#:148812-65-1 | N-Decyl-N,N-dimethyl-1-decanaminium carbonate | Chemsrc [chemsrc.com]
- 6. Chemical Details - Pesticide Info [pesticideinfo.org]
- 7. EP1406856B1 - In situ process for preparing quaternary ammonium bicarbonates and quaternary ammonium carbonates - Google Patents [patents.google.com]
- 8. US5438034A - Quaternary ammonium carbonate compositions and preparation thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Modifications to the AOAC use-dilution test for quaternary ammonium compound-based disinfectants that significantly improve method reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4wardtesting.co.uk [4wardtesting.co.uk]
